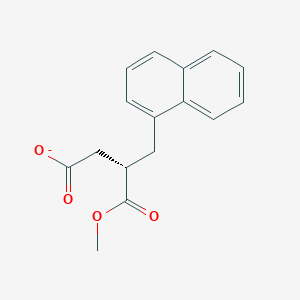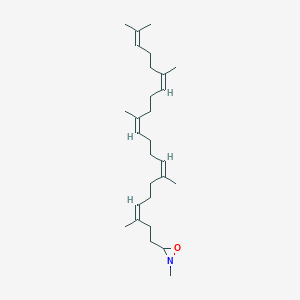
Squalene N-methyloxaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Squalene N-methyloxaziridine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized by reacting squalene with N-methyloxaziridine, resulting in the formation of a highly reactive intermediate. Squalene N-methyloxaziridine has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments.
Applications De Recherche Scientifique
Squalene N-methyloxaziridine has been widely studied for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In organic synthesis, squalene N-methyloxaziridine is used as a versatile reagent for the oxidation of various functional groups. In medicinal chemistry, squalene N-methyloxaziridine has been investigated for its potential as an anticancer agent and as a drug delivery system. In materials science, squalene N-methyloxaziridine has been used to prepare novel materials with unique properties.
Mécanisme D'action
The mechanism of action of squalene N-methyloxaziridine is based on its ability to act as a highly reactive oxidizing agent. The compound can react with various functional groups, including alkenes, alcohols, and amines, resulting in the formation of oxidized products. The reaction of squalene N-methyloxaziridine with alkenes results in the formation of epoxides, while the reaction with alcohols and amines results in the formation of corresponding aldehydes and ketones.
Effets Biochimiques Et Physiologiques
Squalene N-methyloxaziridine has been shown to exhibit significant biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells and inhibit the growth of various cancer cell lines. Additionally, squalene N-methyloxaziridine has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Squalene N-methyloxaziridine has several advantages and limitations for lab experiments. One of the main advantages is its high reactivity, which allows it to react with various functional groups under mild reaction conditions. Additionally, squalene N-methyloxaziridine is a stable compound that can be stored for extended periods without significant degradation. However, the compound has several limitations, including its potential toxicity and the need for careful control of reaction conditions to avoid side reactions.
Orientations Futures
For the study of squalene N-methyloxaziridine include the development of new synthetic methods, investigation of potential applications in drug delivery and materials science, and further elucidation of its mechanism of action and biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of squalene N-methyloxaziridine involves the reaction of squalene with N-methyloxaziridine in the presence of a catalyst. The reaction results in the formation of a highly reactive intermediate, which is then used in various chemical reactions. The synthesis of squalene N-methyloxaziridine is a complex process that requires careful control of reaction conditions to obtain high yields of the compound.
Propriétés
Numéro CAS |
126267-95-6 |
|---|---|
Nom du produit |
Squalene N-methyloxaziridine |
Formule moléculaire |
C32H55NO |
Poids moléculaire |
413.7 g/mol |
Nom IUPAC |
2-methyl-3-[(3Z,7Z,11Z,15Z)-3,7,12,16,20-pentamethylhenicosa-3,7,11,15,19-pentaenyl]oxaziridine |
InChI |
InChI=1S/C28H47NO/c1-23(2)13-10-16-26(5)19-11-17-24(3)14-8-9-15-25(4)18-12-20-27(6)21-22-28-29(7)30-28/h13-15,19-20,28H,8-12,16-18,21-22H2,1-7H3/b24-14-,25-15-,26-19-,27-20- |
Clé InChI |
BGVFNPALTGKZQC-UHFFFAOYSA-N |
SMILES isomérique |
CC(=CCC/C(=C\CC/C(=C\CC/C=C(/C)\CC/C=C(/C)\CCC1N(O1)C)/C)/C)C |
SMILES |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C |
SMILES canonique |
CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC1N(O1)C)C)C)C |
Synonymes |
squalene N-methyloxaziridine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



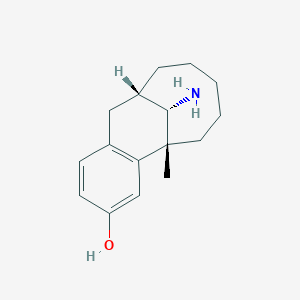
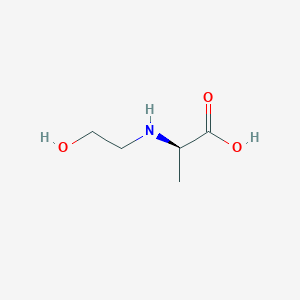
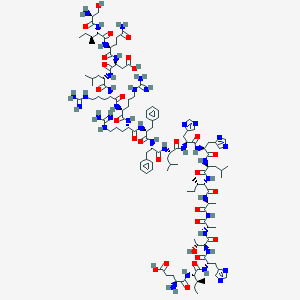
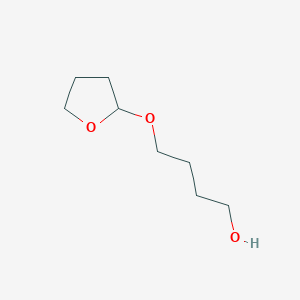
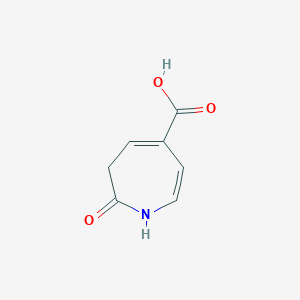
![4H-Cyclopenta[def]phenanthren-4-one](/img/structure/B144189.png)
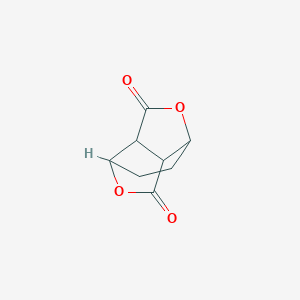
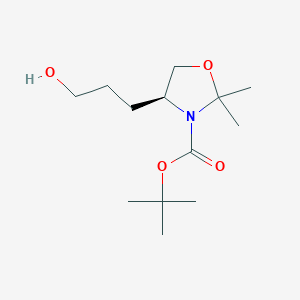
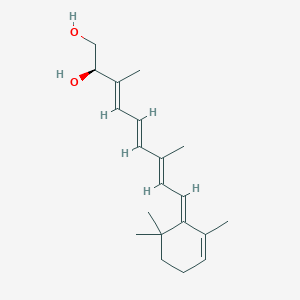
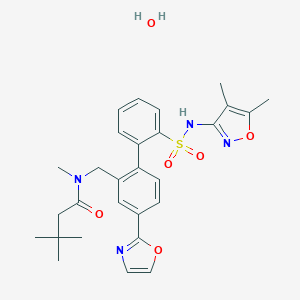
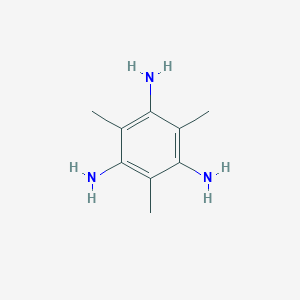
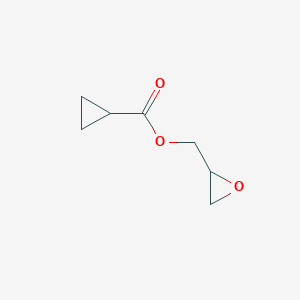
![1-(2-Methyl-4H-furo[3,2-b]pyrrol-4-yl)ethanone](/img/structure/B144217.png)
